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molecular formula C12H16O3S B8428457 2-Methylthio-2-(3,4,5-trimethylphenoxy)acetic acid

2-Methylthio-2-(3,4,5-trimethylphenoxy)acetic acid

Cat. No. B8428457
M. Wt: 240.32 g/mol
InChI Key: UZRMJNCJKRDZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956188B2

Procedure details

The product from Step 2 (2.0 g) in THF (10 ml) and water (3 ml) containing sodium hydroxide (0.4 g) were stirred at 60° C. for 2 hours then cooled to ambient temperature, evaporated under reduced pressure, diluted with water and washed with diethyl ether. The aqueous fraction was acidified with dilute hydrochloric acid and extracted with ethyl acetate (three times). The extracts were combined, washed with brine, dried over magnesium sulphate, then evaporated to give 2-methylthio-2-(3,4,5-trimethylphenoxy)acetic acid, 1.05 g, as a yellow gum. A portion of the gum was fractionated by chromatography (silica; ethyl acetate then methanol) to provided an analytical sample and the remainder used in the next stage without further purification.
Name
product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH:3]([O:9][C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([CH3:17])=[C:12]([CH3:18])[CH:11]=1)[C:4]([O:6]CC)=[O:5].[OH-].[Na+]>C1COCC1.O>[CH3:1][S:2][CH:3]([O:9][C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([CH3:17])=[C:12]([CH3:18])[CH:11]=1)[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
product
Quantity
2 g
Type
reactant
Smiles
CSC(C(=O)OCC)OC1=CC(=C(C(=C1)C)C)C
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
were stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (three times)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CSC(C(=O)O)OC1=CC(=C(C(=C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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